molecular formula C17H21N5O2 B12172037 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

Cat. No.: B12172037
M. Wt: 327.4 g/mol
InChI Key: ZHRINYSVFFRXBH-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted at position 3 with a 4-methylpiperidinyl group and at position 1 with an acetamide-linked pyridin-4-yl moiety. The pyridazinone scaffold is known for its bioisosteric properties with purines, enabling interactions with enzymes and receptors. The 4-methylpiperidine substituent contributes to lipophilicity and conformational rigidity, while the pyridin-4-yl group may enhance hydrogen bonding and π-π stacking interactions .

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-pyridin-4-ylacetamide

InChI

InChI=1S/C17H21N5O2/c1-13-6-10-21(11-7-13)15-2-3-17(24)22(20-15)12-16(23)19-14-4-8-18-9-5-14/h2-5,8-9,13H,6-7,10-12H2,1H3,(H,18,19,23)

InChI Key

ZHRINYSVFFRXBH-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NC=C3

Origin of Product

United States

Biological Activity

2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound contains a pyridazinone core, a piperidine moiety, and a pyridine substituent, which contribute to its biological activity. This article explores its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N5O2, with a molecular weight of approximately 347.39 g/mol. Its structure comprises multiple nitrogen-containing heterocycles, which are known to interact with various biological targets.

Property Value
Molecular FormulaC17H21N5O2
Molecular Weight347.39 g/mol
Structural FeaturesPyridazinone core, piperidine and pyridine substituents

Synthesis

The synthesis of 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide typically involves multi-step organic reactions:

  • Formation of the Pyridazinone Core : Cyclization reactions using hydrazine derivatives and diketones.
  • Introduction of the Piperidine Ring : Nucleophilic substitution of halogenated pyridazinone with 4-methylpiperidine.
  • Amide Bond Formation : Coupling reactions with acetic anhydride or similar reagents to form the final compound.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor and receptor modulator:

Enzyme Inhibition

Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting phosphodiesterase 4 (PDE4), which is linked to therapeutic applications in treating inflammatory diseases and depression. The inhibition mechanism may involve binding to the active site of the enzyme, thereby modulating its activity.

Anticancer Activity

In vitro studies have demonstrated that derivatives of related compounds exhibit anticancer properties. For instance, compounds were tested against A549 human lung adenocarcinoma cells using MTT assays at varying concentrations. The results indicated structure-dependent cytotoxicity:

Compound Post-Treatment Viability (%) Remarks
Compound A78–86%Weak anticancer activity
Compound B64%Enhanced activity with substitutions
Compound C61%Significant reduction in viability

These findings underscore the potential for further development of this compound as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been investigated against multidrug-resistant pathogens. The results showed varying degrees of effectiveness against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, indicating potential for therapeutic applications in infectious diseases.

Case Studies

  • Study on PDE4 Inhibition : A study demonstrated that a structurally similar compound effectively inhibited PDE4, leading to reduced inflammation in animal models.
  • Anticancer Screening : Another investigation evaluated several derivatives against cancer cell lines, revealing significant cytotoxic effects correlated with specific structural modifications.

The precise mechanism by which 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide exerts its biological effects involves interactions with specific enzymes or receptors. These interactions can lead to modulation of various signaling pathways, which is critical for understanding its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Pyridazinone Derivatives

Table 1: Substituent Variations in Pyridazinone-Acetamide Hybrids
Compound Name R1 (Position 3) R2 (Acetamide Substituent) Key References
Target Compound 4-Methylpiperidin-1-yl Pyridin-4-yl -
2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide (6e) 4-Benzylpiperidin-1-yl Antipyrine derivative
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (6c) 4-(4-Fluorophenyl)piperazin-1-yl Antipyrine derivative
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(1-(N,N-dimethylsulfamoyl)piperidin-3-yl)acetamide (18) 1-(N,N-Dimethylsulfamoyl)piperidin-3-yl 4,5-Dichloro-pyridazinone
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) 3-Methyl-5-[4-(methylthio)benzyl] 4-Bromophenyl

Key Observations :

  • Piperidine/Piperazine Substitutions : The target compound’s 4-methylpiperidinyl group offers moderate lipophilicity (clogP ~2.5 estimated) compared to bulkier benzylpiperidinyl (6e, clogP ~3.8) or polar sulfamoyl-piperidinyl (18, clogP ~1.2) groups .
  • Aromatic Substituents : The pyridin-4-yl group in the target compound may engage in stronger hydrogen bonding compared to halogenated (8a) or antipyrine-derived (6c, 6e) acetamides .

Key Observations :

  • High yields (e.g., 79% in ) are achieved using activated intermediates (e.g., acid chlorides), whereas sterically hindered substrates (e.g., 8a) result in lower yields .
  • The target compound’s synthesis likely follows analogous coupling strategies but may require optimization for the pyridin-4-yl amine’s nucleophilicity.

Physicochemical and Spectral Properties

Table 3: IR and NMR Spectral Data
Compound Name IR (C=O stretches, cm⁻¹) 1H-NMR Key Signals (δ, ppm) Reference
Target Compound Estimated ~1660–1680 Pyridin-4-yl H: ~8.5 (d), Piperidinyl CH3: ~1.2 (s) -
6c 1711, 1665, 1642 Antipyrine CH3: 2.3 (s), Piperazine CH2: 3.1–3.4 (m)
18 1681, 1655, 1623 Sulfamoyl CH3: 2.9 (s), Pyridazinone H: 6.8 (s)
8a 1664, 1642 Bromophenyl H: 7.6 (d), Methylthio CH3: 2.5 (s)

Key Observations :

  • The target compound’s IR spectrum is expected to show a single C=O stretch (~1660–1680 cm⁻¹) for the acetamide, distinct from multi-carbonyl analogs like 6c .
  • 1H-NMR would differentiate the target compound via pyridin-4-yl aromatic protons (~8.5 ppm) and the 4-methylpiperidinyl methyl group (~1.2 ppm).

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